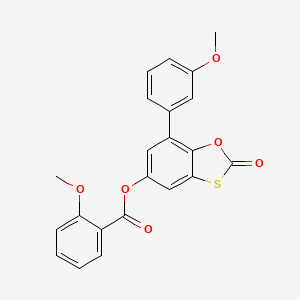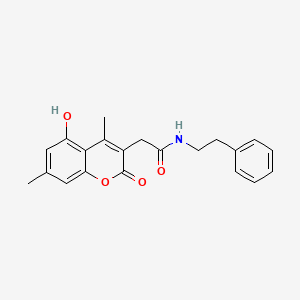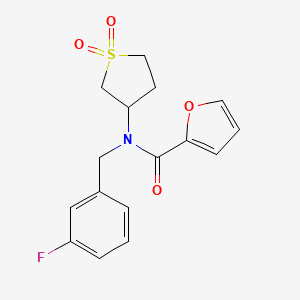![molecular formula C18H19ClN4O3S B11403664 N-[2-(5-{[(4-chlorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11403664.png)
N-[2-(5-{[(4-chlorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE is a complex organic compound that features a benzodiazole ring system, a chlorobenzene sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Chlorobenzene Sulfonamide Group:
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amines or thiols.
Scientific Research Applications
Medicinal Chemistry: Due to its structural features, this compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It can serve as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE is likely related to its ability to interact with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways and targets would depend on the specific biological context and require further experimental validation .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the sulfonamide group and has shown antiviral activity.
N4-Substituted Sulfonamides: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-{2-[5-(4-CHLOROBENZENESULFONAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE is unique due to its combination of a benzodiazole ring, a chlorobenzene sulfonamide group, and an acetamide moiety. This unique structure may impart distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H19ClN4O3S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)sulfonylamino]-1-methylbenzimidazol-2-yl]ethyl]acetamide |
InChI |
InChI=1S/C18H19ClN4O3S/c1-12(24)20-10-9-18-21-16-11-14(5-8-17(16)23(18)2)22-27(25,26)15-6-3-13(19)4-7-15/h3-8,11,22H,9-10H2,1-2H3,(H,20,24) |
InChI Key |
AWOLQXDDKNQKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B11403581.png)
![N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazin-2-yl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B11403588.png)


![2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11403610.png)
![2-[(4-Fluorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11403615.png)
![3-(Furan-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11403624.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11403627.png)

![7-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11403644.png)
![N-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11403660.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11403663.png)


